molecular formula C16H16O B14257586 2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan CAS No. 376363-01-8

2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan

Katalognummer: B14257586
CAS-Nummer: 376363-01-8
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: FIQDVSMQGXYABM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan is a complex organic compound with a unique structure that combines elements of both naphthalene and furan

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan typically involves multiple steps. One common method includes the radical bromination of a methyl group followed by conversion into a phosphonate intermediate. This intermediate is then reacted with an aldehyde in the presence of a base, followed by desilylation to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a hydrocarbon.

Wissenschaftliche Forschungsanwendungen

2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan has several scientific research applications:

Wirkmechanismus

The mechanism by which 2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan apart from similar compounds is its unique combination of naphthalene and furan structures, which may confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

376363-01-8

Molekularformel

C16H16O

Molekulargewicht

224.30 g/mol

IUPAC-Name

2-methyl-2-prop-1-en-2-yl-1H-benzo[e][1]benzofuran

InChI

InChI=1S/C16H16O/c1-11(2)16(3)10-14-13-7-5-4-6-12(13)8-9-15(14)17-16/h4-9H,1,10H2,2-3H3

InChI-Schlüssel

FIQDVSMQGXYABM-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C1(CC2=C(O1)C=CC3=CC=CC=C23)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.